molecular formula C18H22N2O B1200667 10-Hydroxydesipramine CAS No. 4014-82-8

10-Hydroxydesipramine

Cat. No. B1200667
CAS RN: 4014-82-8
M. Wt: 282.4 g/mol
InChI Key: VJUOHFIJUQSMCP-UHFFFAOYSA-N
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Description

10-Hydroxydesipramine is a derivative of the compound Desipramine . It acts as an antidepressant by inhibiting the norepinephrine transporter . The molecular formula of 10-Hydroxydesipramine is C18H22N2O and it has a molecular weight of 282.38 .


Molecular Structure Analysis

The molecular structure of 10-Hydroxydesipramine consists of a dibenzazepine ring system with an alkyl amine substituent on the central ring .


Chemical Reactions Analysis

10-Hydroxydesipramine is a metabolite of Desipramine, which is metabolized in the liver by CYP2D6 and CYP1A2 to form 2-hydroxydesipramine .


Physical And Chemical Properties Analysis

The boiling point of 10-Hydroxydesipramine is predicted to be 439.0±45.0 °C and its density is predicted to be 1.123±0.06 g/cm3 . Its pKa is predicted to be 13.87±0.20 .

Scientific Research Applications

  • Hydroxy Metabolites of Tricyclic Antidepressants and Cardiotoxicity : Hydroxy metabolites, including 10-Hydroxydesipramine, play a role in the clearance of tricyclic antidepressants and can have disproportionate increases in patients with chronic renal failure or in the elderly, which might be a concern due to potential cardiovascular implications (Pollock & Perel, 1989).

  • Clinical Implications of 2-Hydroxydesipramine Concentrations : Studies evaluating the clinical utility of measuring 2-Hydroxydesipramine levels in plasma found that these measurements did not correlate with clinical outcomes in depression treatment, suggesting limited clinical utility in routine measurement (Nelson, Bock, & Jatlow, 1983).

  • Concentrations in Elderly Depressed Patients : Elevated ratios of 2-Hydroxydesipramine to desipramine in elderly patients have been observed, potentially linked to age-related decreases in renal function (Kitanaka et al., 1982).

  • Metabolism of Imipramine and Its Isozymes : A study conducted with the human CYP2D6 isozyme found that this enzyme system catalyzes the biotransformation of imipramine to its hydroxy metabolites, including 2-Hydroxydesipramine (Coutts, Su, Baker, & Daneshtalab, 1993).

  • Electrocardiographic Effects in Children and Adolescents : A study on the developmental effects of desipramine treatment found only modest associations of serum levels of its metabolites, including 2-Hydroxydesipramine, with electrocardiogram conduction intervals across different age groups (Wilens et al., 1993).

  • Effects on 5-Hydroxytryptamine in the Hippocampal Slice of Rat : Research on the long-term treatment with tricyclic antidepressants like imipramine and desmethylimipramine showed significant changes in the inhibitory effect of 5-HT, suggesting the potential influence of metabolites on serotonin receptors (Rowan & Anwyl, 1985).

  • New Metabolites of Imipramine : Research identified new metabolites of imipramine, including 10-hydroxy derivatives, suggesting additional metabolic pathways distinct from 2-hydroxylation (Crammer & Scott, 2004).

  • Comparative Cardiotoxicity of Nortriptyline and Its Isomeric 10-Hydroxymetabolites : A study assessing the cardiotoxicity of hydroxymetabolites of nortriptyline, including 10-Hydroxydesipramine, revealed differences in cardiotoxic effects between the metabolites and the parent compound (Pollock, Everett, & Perel, 1992).

Mechanism of Action

10-Hydroxydesipramine acts as an antidepressant by inhibiting the norepinephrine transporter . This is similar to the action of Desipramine, which is a tricyclic antidepressant that selectively blocks the reuptake of norepinephrine from the neuronal synapse .

Safety and Hazards

As a derivative of Desipramine, 10-Hydroxydesipramine may share similar safety concerns. Desipramine has been associated with an increased risk of suicidal thinking and behavior in children, adolescents, and young adults in short-term studies of major depressive disorder and other psychiatric disorders . Therefore, patients of all ages who are started on antidepressant therapy should be monitored appropriately and observed closely for clinical worsening, suicidality, or unusual changes in behavior .

properties

IUPAC Name

11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-19-11-6-12-20-16-9-4-2-7-14(16)13-18(21)15-8-3-5-10-17(15)20/h2-5,7-10,18-19,21H,6,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUOHFIJUQSMCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1C2=CC=CC=C2CC(C3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10960585
Record name 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Hydroxydesipramine

CAS RN

4014-82-8
Record name 10-Hydroxydesipramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004014828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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